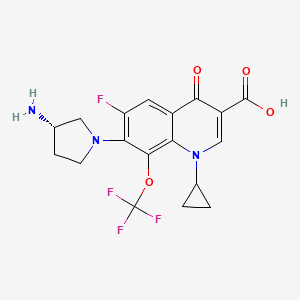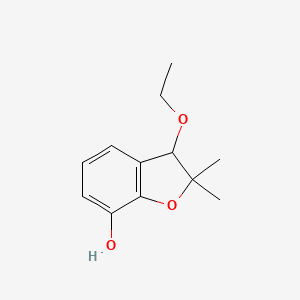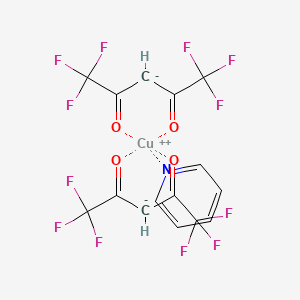![molecular formula C21H22ClN3O2 B12887583 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine CAS No. 64039-55-0](/img/structure/B12887583.png)
7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a quinoline core with a chloro substituent at the 7-position and a morpholinoethoxyphenyl group at the 2-position, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . For this compound, a possible synthetic route could involve:
Formation of the Quinoline Core: Using the Skraup synthesis, aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Substitution Reaction: The 7-chloroquinoline is reacted with 2-(2-morpholinoethoxy)aniline under basic conditions to introduce the morpholinoethoxyphenyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
7-Chloroquinoline: A simpler derivative with antimicrobial properties.
Uniqueness
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of the morpholinoethoxyphenyl group could enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
64039-55-0 |
|---|---|
Formule moléculaire |
C21H22ClN3O2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
7-chloro-N-[2-(2-morpholin-4-ylethoxy)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24) |
Clé InChI |
UCEXRGNXCZHLCN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


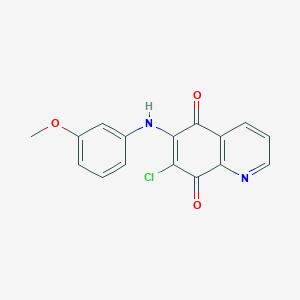





![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
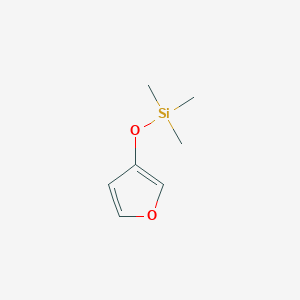
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)

